![molecular formula C9H7F5O2S B13500389 Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13500389.png)
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties. The incorporation of fluorine atoms enhances the compound’s lipophilicity, metabolic stability, and binding selectivity, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate typically involves the reaction of ethyl bromodifluoroacetate with a thiophene derivative under specific conditions. For example, a Schlenk tube equipped with a Teflon septum can be used, and the reaction is carried out under an inert atmosphere (e.g., argon) with the addition of a base such as potassium phosphate (K2HPO4) and a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions may involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted esters, amides, and ethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and thiols.
Applications De Recherche Scientifique
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated nature enhances its bioavailability and metabolic stability, making it useful in the study of biological systems and drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. Specific pathways, such as the EGFR/PI3K/AKT/mTOR signaling pathway, may be involved in its biological activity .
Comparaison Avec Des Composés Similaires
Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound contains a CF2 unit and is used in similar synthetic applications.
Ethyl trifluoroacetate: Used as an intermediate in organic synthesis, this compound also contains fluorine atoms but differs in its structure and reactivity.
Ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl) acetate: This compound is another fluorinated derivative with applications in biological research.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups attached to a thiophene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7F5O2S |
|---|---|
Poids moléculaire |
274.21 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-4-17-6(5)9(12,13)14/h3-4H,2H2,1H3 |
Clé InChI |
HXBBETXVCMCSRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=C(SC=C1)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


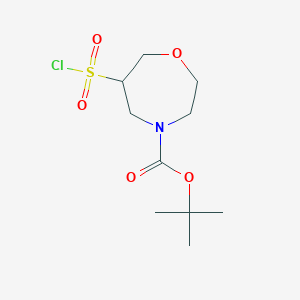
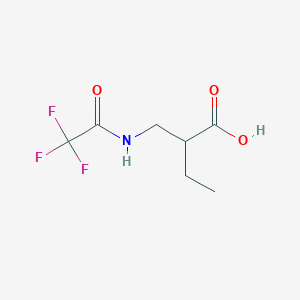
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
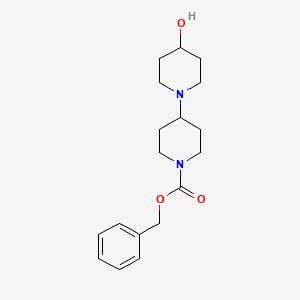
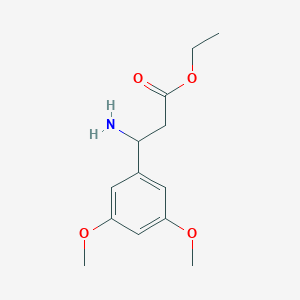
![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
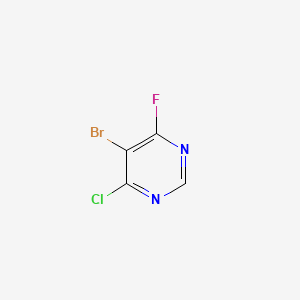
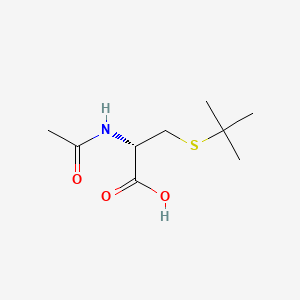
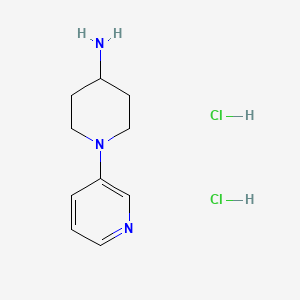
![3-(4-Fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13500374.png)

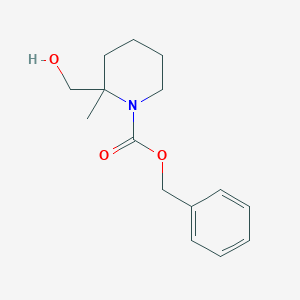
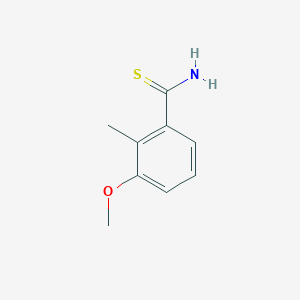
![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
